Abamectin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abamectin is a bacterium-derived pesticide that is approved for use in many countries . It is an insecticide as well as an acaricide (miticide) and a nematicide . It is used to control insect and mite pests of a range of agronomic, fruit, vegetable, and ornamental crops . It is also used by homeowners for control of fire ants .
Synthesis Analysis
Abamectin is produced by Streptomyces avermitilis, a soil actinomycete . The production of abamectin is a complicated process and separation of two fractions is quite difficult . The commercial product contains more than 80% of B1a and less than 20% of B1b components . The main goal of the study was the identification and optimization of fermentation conditions to raise the production of abamectin from Egyptian S. avermitilis .
Molecular Structure Analysis
Abamectin is a mixture of avermectin B1a and avermectin B1b . The molecular formula of Abamectin is C48H72O14 .
Chemical Reactions Analysis
Abamectin degrades crop through both photochemical and oxidative reactions to 8,9-Z-isomer of B1 and other fractions . Only the metabolite 8,9-Z-avermectin B1 was found to be toxic .
Physical And Chemical Properties Analysis
Abamectin has a low aqueous solubility and is not volatile . It does not tend to be persistent in the environment .
Scientific Research Applications
Environmental Impact and Toxicity
- Abamectin, primarily used as an insecticide, acaricide, and anthelmintic, has shown significant ecological effects. It poses risks of hepatotoxicity and nephrotoxicity in various organisms (El-Gendy et al., 2015).
- Its aquatic toxicity was evident in organisms like Daphnia similis, Chironomus xanthus, and Danio rerio, indicating potential ecological risks in contaminated water bodies (Novelli et al., 2012).
- A study highlighted its extreme toxicity to Daphnia magna and adverse effects on zebrafish and algae, making it a significant aquatic pollutant (Tišler & Kožuh Eržen, 2006).
Impact on Soil and Non-Target Species
- Research showed abamectin's sublethal toxicity to soil invertebrates, affecting the reproduction of species like springtails, enchytraeids, and earthworms, raising concerns about its impact on soil ecosystems (Diao et al., 2007).
- Its effects on the growth and reproduction of earthworms were significant, suggesting a potential impact on soil fertility and health (Jensen et al., 2007).
Molecular and Biochemical Effects
- Studies have delved into its molecular mechanisms, revealing how abamectin induces cytotoxicity via pathways like ROS, JNK, and ATM/ATR in various cells, providing insights into its mode of action at a cellular level (Liang et al., 2020).
- Abamectin's interaction with liver mitochondria suggests a potential mechanism for its hepatotoxicity, highlighting the risks to human and animal health (Zanoli et al., 2012).
Implications for Human and Animal Health
- Various studies have reported on abamectin's toxicological effects, including impacts on liver function and potential for causing diseases in animals and humans, stressing the need for cautious use and handling (Rodrigues et al., 2018).
- Its potential cytotoxic effects on human cells, such as in gastric cells, pose questions about its safety for non-target organisms and humans (Zhu et al., 2019).
Safety And Hazards
Abamectin has a highly oral toxicity to mammals and there is some evidence that it may induce negative reproduction effects at high doses . It is fatal if swallowed or inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure .
Future Directions
The enhancement of the production of abamectin is a big challenge with commercial and industrial importance, as its output is insufficient for human consumption . Future studies may identify abamectin degradation bacteria for soil remediation . The risk of plant diseases, such as bacterial wilt, may increase after short-term treatment at high concentrations of abamectin .
properties
CAS RN |
71751-41-2 |
---|---|
Product Name |
Abamectin |
Molecular Formula |
C95H142O28 |
Molecular Weight |
873.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39?,40+,41-,42-,43+,44?,45+,47+,48+/m0/s1 |
InChI Key |
IBSREHMXUMOFBB-CVSKBELMSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Appearance |
Solid powder |
boiling_point |
717.52°C (rough estimate) |
melting_point |
150-155°C |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO; 0.007-0.01 mg l-1 (20 °C) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Abamectin, Affirm, Agri-Mek, Agrimek, Avid, Avid EC, Avomec, EPA Pesticide Chemical Code 122804, HSDB 6941, MK 0936, MK 936, Vertimec, Zephyr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.